2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid
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Description
Synthesis Analysis
The synthesis of related compounds has been explored in the provided literature. For instance, the synthesis of 2-carboxy-4-methoxyphenylacetic acid was achieved through a three-step process involving sulfonation, alkali fusion, and methylation reactions, starting from 2-carboxyphenylacetic acid, with an average overall yield of 70.63% . Additionally, alternative approaches to synthesize 2-methoxy-4-(methylsulfanyl)benzoic acid were developed, with total yields of 17% and 37%, using readily available starting materials . These methods could potentially be adapted or serve as a starting point for the synthesis of "2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid".
Molecular Structure Analysis
The molecular structure of a related compound, [4-(Methylsulfanyl)Phenyl]Acetic Acid, was determined to crystallize in the triclinic space group with two molecules in the asymmetric unit. The carboxylic acid groups form a classic O–H···O hydrogen-bonded dimer, linking the molecules into pairs around inversion centers in the unit cell . This information provides insight into the potential molecular structure and interactions that "2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid" might exhibit, given the structural similarities.
Chemical Reactions Analysis
The reactions of phenylmercury(II) acetate with 3-(substituted phenyl)-2-sulfanylpropenoic acids were investigated, leading to the formation of compounds with a distorted T-environment around the Hg atom . Although the specific compound was not synthesized, the reactivity of similar sulfanyl-containing compounds with metals could be relevant for understanding the chemical behavior of "2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid".
Physical and Chemical Properties Analysis
The stability of derivatives of [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid was studied, revealing that certain structural modifications can significantly affect the stability and degradation mechanisms of these compounds . This suggests that the physical and chemical properties of "2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid" could also be influenced by its specific functional groups and overall molecular structure.
Scientific Research Applications
Synthesis Applications
- Synthesis of Oxazoles : 2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid derivatives are used in the synthesis of oxazoles, a class of organic compounds with notable applications in pharmaceuticals and materials science. Velikorodov et al. (2017) demonstrated the use of acetophenones, including those containing a methoxycarbonylamino group, in the synthesis of methyl carbamates with oxazole structures, highlighting the compound's utility in complex organic synthesis (Velikorodov, Shustova, & Nosachev, 2017).
Analytical Applications
- Chiral Shift Reagent in NMR : The compound's derivatives, like (S)-α-methoxyphenyl acetic acid, have been used as chiral shift reagents in nuclear magnetic resonance (NMR) spectroscopy. This application is vital for determining the stereochemical properties of various compounds, including sulfoxides. Buist et al. (1995) demonstrated its effectiveness in stereochemical analysis, proving its significance in analytical chemistry (Buist, Marecak, Holland, & Brown, 1995).
Pharmaceutical Applications
- Antibacterial and Anticancer Agents : Certain derivatives of 2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid have shown potential in the development of antibacterial and anticancer agents. Ali and Shaharyar (2007) synthesized compounds with antimycobacterial activity, highlighting the compound's potential in developing new pharmaceuticals (Ali & Shaharyar, 2007).
Chemical Stability and Reactivity Studies
- Stability Analysis : The stability of derivatives like [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid has been studied extensively, providing insights into the degradation mechanisms and stability characteristics of these compounds. Pretzer and Repta's research (1987) on the stability of these agents in aqueous solutions contributes to understanding their behavior in different environments, which is crucial for their application in various fields (Pretzer & Repta, 1987).
properties
IUPAC Name |
2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-16-9-4-2-8(3-5-9)12-10(13)6-17-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWQCJDPCQFDAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid |
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